molecular formula C10H12OS B2920171 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one CAS No. 57021-52-0

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B2920171
CAS No.: 57021-52-0
M. Wt: 180.27
InChI Key: OOVKGAIPPWKBGJ-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a bicyclic compound featuring a tetrahydrobenzothiophene core fused to an acetyl group. The tetrahydrobenzothiophene moiety imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVKGAIPPWKBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-bromoethyl benzene with thiourea, followed by cyclization and oxidation steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

The compound’s tetrahydrobenzothiophene core distinguishes it from other ethanone derivatives. Key comparisons include:

Table 1: Structural Comparison of Ethanone Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Differences Reference
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one Tetrahydrobenzothiophene Acetyl group Sulfur-containing bicyclic system
1-(Benzofuran-2-yl)ethan-1-one Benzofuran Acetyl group Oxygen-containing bicyclic system
1-(Thiophen-2-yl)ethan-1-one Thiophene Acetyl group Monocyclic sulfur heterocycle
1-(4-Hydroxy-3-nitrophenyl)ethan-1-one Substituted benzene Acetyl, nitro, hydroxyl groups Aromatic ring with polar groups
  • Steric Considerations: The bicyclic system introduces rigidity, which may affect conformational flexibility in biological targets compared to monocyclic analogs .
Table 3: Bioactivity of Related Ethanone Derivatives
Compound Name Bioactivity Mechanism/Application Reference
Benzofuran-2-yl ethanone oxime ethers Antimicrobial (Gram-positive bacteria) Membrane disruption
Pyrazoline-benzoxazole hybrids Antitubercular (MIC: 0.8–3.2 µg/mL) Inhibition of mycobacterial growth
Thiophene-based chalcone derivatives Anticancer (moderate activity) Tubulin inhibition
1-(Tetrahydroindazol-5-yl)ethan-1-one Antimicrobial (broad spectrum) Undetermined
  • Antimicrobial Potential: The tetrahydrobenzothiophene core may enhance lipophilicity, improving membrane penetration compared to benzofuran derivatives .
  • Pharmacophore Hybrids: Combining ethanone groups with pyrazoline or benzoxazole moieties (as in ) highlights the acetyl group’s role in stabilizing interactions with biological targets.

Biological Activity

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural properties. This compound belongs to the benzothiophene family, which has been extensively studied for various biological activities. The focus of this article is to explore the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H12OSC_{10}H_{12}OS. Its structural representation can be described using the following details:

  • SMILES : CC(=O)C1=CC2=C(S1)CCCC2
  • InChI : InChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3

Cytotoxicity and Anticancer Activity

Benzothiophene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The structure of this compound may contribute to such activities due to the presence of the benzothiophene moiety.

The mechanism by which benzothiophene derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For example, structural modifications in related compounds have been shown to enhance binding affinity to targets involved in inflammatory pathways and cancer progression . Understanding the precise interactions of this compound with biological targets requires further investigation.

Table 1: Summary of Biological Activities of Benzothiophene Derivatives

CompoundActivity TypeFindings
Azomethine DerivativesAntimicrobialSignificant cytostatic and antitubercular activity observed
4,5,6,7-TetrahydrobenzothiopheneAnticancerInduces apoptosis in cancer cell lines
2-Amino DerivativesAnti-inflammatoryModulates inflammatory pathways effectively

Q & A

Q. What spectroscopic methods are employed to characterize 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one, and what key data are observed?

Methodological Answer: Characterization typically involves:

  • IR Spectroscopy : Identifies functional groups like the ketone (C=O stretch ~1700–1750 cm⁻¹) and benzothiophene ring vibrations (C-S stretch ~600–700 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Signals for the tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm, multiplet for cyclohexene-like protons) and the acetyl methyl group (δ 2.1–2.3 ppm, singlet) .
    • ¹³C NMR : Carbonyl carbon (δ 200–210 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic carbons (δ 20–40 ppm) .
      Table 1 : Example NMR Shifts (DMSO-d₆):
Proton/CarbonChemical Shift (δ, ppm)Assignment
CH₃ (acetyl)2.25 (s)Methyl group
Cyclohexene H1.65–2.50 (m)Tetrahydrobenzothiophene
Aromatic H7.10–7.40 (m)Benzothiophene ring

Q. What are standard synthetic routes for this compound, and what solvents/catalysts are optimal?

Methodological Answer: Common methods include:

  • Friedel-Crafts Acylation : Reacting tetrahydrobenzothiophene with acetyl chloride/AlCl₃ in anhydrous conditions .
  • Schiff Base Formation : Condensation with aldehydes in PEG-400 (eco-friendly solvent), yielding derivatives in 4–5 hours with >80% efficiency .
    Table 2 : Solvent Comparison for Synthesis:
SolventReaction Time (h)Yield (%)Advantages
PEG-4004–580–90Non-flammable, recyclable
Water6–860–70Low cost, but slower

Q. Which functional groups in this compound are critical for reactivity in further derivatization?

Methodological Answer:

  • Ketone Group : Susceptible to nucleophilic addition (e.g., Grignard reactions) or reduction to secondary alcohols .
  • Benzothiophene Ring : Enables electrophilic substitution (e.g., nitration, halogenation) for structural diversification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR/IR with X-ray crystallography (e.g., SHELX refinement ). For example, crystallographic data can resolve ambiguities in proton environments caused by dynamic effects in solution .
  • Dynamic NMR Analysis : Use variable-temperature NMR to study conformational exchange in the tetrahydrobenzothiophene ring .

Q. What strategies optimize the synthesis of this compound for green chemistry compliance?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (DCM, DMF) with PEG-400, which is biodegradable and reduces reaction time by 30% .
  • Catalyst Recycling : Use recoverable Lewis acids (e.g., FeCl₃ immobilized on silica) to minimize waste .
  • Microwave-Assisted Synthesis : Reduces energy consumption and improves yields in derivative synthesis (e.g., thiazole-Schiff base formation) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack on the benzothiophene ring .
  • Molecular Docking : Screen derivatives against biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthesis .
    Table 3 : Docking Scores for Derivatives:
DerivativeDocking Score (kcal/mol)Target Protein
Pyrazoline-Benzoxazole Hybrid-9.2Mtb Enoyl-ACP Reductase

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound in medicinal chemistry?

Methodological Answer:

  • Functional Group Modulation : Introduce substituents (e.g., nitro, amino) to the benzothiophene ring and assess antimicrobial activity .
  • Biological Assays : Test derivatives against bacterial strains (e.g., MIC assays) and correlate activity with electronic (Hammett σ) or steric parameters .
    Example SAR Finding :
  • Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance antitubercular activity by 40% compared to unsubstituted analogs .

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